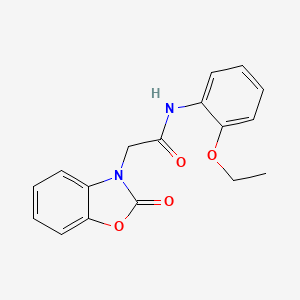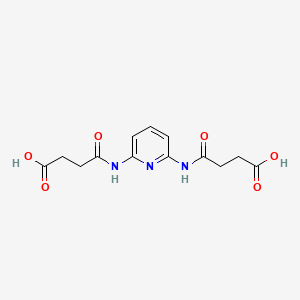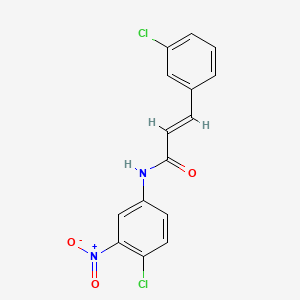![molecular formula C20H22N4O3 B5701143 N-isopropyl-N'-(3-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B5701143.png)
N-isopropyl-N'-(3-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isopropyl-N'-(3-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of N-isopropyl-N'-(3-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea involves the inhibition of various enzymes and proteins that are involved in cell proliferation and survival. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. In addition, the compound inhibits the activity of tubulin, a protein that is involved in cell division.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that the compound induces apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. In addition, the compound has been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases.
Vorteile Und Einschränkungen Für Laborexperimente
N-isopropyl-N'-(3-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has several advantages for lab experiments. The compound is easy to synthesize and has been shown to have potent anticancer activity. In addition, the compound has been shown to have low toxicity in normal cells. However, the compound has limitations in terms of its solubility and stability, which can affect its activity in vitro and in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-isopropyl-N'-(3-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea. One direction is to investigate the compound's potential applications in other fields, such as agriculture and environmental science. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. In addition, future research can focus on developing analogs of the compound with improved solubility and stability.
Synthesemethoden
N-isopropyl-N'-(3-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea can be synthesized using different methods. One of the most common methods involves the reaction of 3-methoxybenzaldehyde with 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid hydrazide in the presence of isopropyl carbodiimide and 4-dimethylaminopyridine. The resulting intermediate is then reacted with N-isopropyl-N'-chloroformamidine to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-isopropyl-N'-(3-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea has been studied extensively for its potential applications in various fields. In the field of medicine, the compound has been investigated for its anticancer activity. Studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, the compound has been shown to have antifungal and antibacterial activity.
Eigenschaften
IUPAC Name |
3-(3-methoxyphenyl)-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-14(2)24(20(25)21-16-10-7-11-17(12-16)26-3)13-18-22-19(23-27-18)15-8-5-4-6-9-15/h4-12,14H,13H2,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPFXDJBCPIQKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-({2-[(4-methylphenyl)thio]propanoyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5701073.png)
![1-[2-(3,5-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5701075.png)

![methyl 4-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5701078.png)




![4-({[(4-carboxy-5-methyl-2-furyl)methyl]thio}methyl)-5-methyl-2-furoic acid](/img/structure/B5701127.png)
![1-[1-allyl-6-methyl-4-(1-pyrrolidinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5701133.png)
![5-[(4-bromobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5701147.png)

![2-chloro-N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}benzamide](/img/structure/B5701160.png)
